molecular formula C14H15N3S B2396446 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1206996-13-5

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2396446
CAS No.: 1206996-13-5
M. Wt: 257.36
InChI Key: CMXMQFNNKBTTLZ-UHFFFAOYSA-N
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Description

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an imidazole ring substituted with an ethyl group, a p-tolyl group, and a thioacetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves the reaction of 1-ethyl-5-(p-tolyl)-1H-imidazole-2-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The thioacetonitrile moiety can also participate in covalent bonding with target proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-(p-tolyl)-1H-imidazole-2-thiol: A precursor in the synthesis of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile.

    2-(p-tolylamino)acetohydrazide: Another imidazole derivative with potential biological activities.

    4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine:

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring and the presence of the thioacetonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-3-17-13(10-16-14(17)18-9-8-15)12-6-4-11(2)5-7-12/h4-7,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMQFNNKBTTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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